N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Description
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a salt composed of two components:
- N-cyclohexylcyclohexanamine: A secondary amine with two cyclohexyl groups, acting as a counterion to stabilize the acidic component.
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid: A Boc (tert-butoxycarbonyl)-protected derivative of 2-aminobutyric acid, an amino acid analog.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6(7(11)12)10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSMYZXDFVUSCV-ZCMDIHMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27494-48-0 | |
| Record name | Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27494-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination of Cyclohexanone
Cyclohexanone undergoes reductive amination with cyclohexylamine in the presence of reducing agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with metal catalysts. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine.
Reaction Conditions :
-
Solvent : Ethanol or methanol.
-
Yield : 70–85%, depending on catalyst loading and reaction time.
A study comparing catalysts revealed that Pd/C at 80°C and 30 bar H₂ achieved 82% yield, whereas Raney nickel under similar conditions yielded 78%. Side products include unreacted cyclohexylamine and trace amounts of tertiary amines, necessitating purification via vacuum distillation.
Catalytic Hydrogenation of Nitrocyclohexane
An alternative route involves the hydrogenation of nitrocyclohexane (C₆H₁₁NO₂) over transition metal catalysts. This method avoids the use of pre-formed cyclohexylamine and directly produces N-cyclohexylcyclohexanamine via intermediate nitroso and hydroxylamine species.
Key Parameters :
Elevated temperatures favor the formation of dicyclohexylamine over cyclohexylamine due to thermodynamic control. For instance, at 230°C and 250 bar H₂, a Ru/Al₂O₃ catalyst achieved 94% selectivity for N-cyclohexylcyclohexanamine.
Synthesis of (2S)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Butanoic Acid
The Boc-protected amino acid component requires stereoselective synthesis to preserve the (2S) configuration. This involves asymmetric synthesis of L-2-aminobutyric acid followed by Boc protection.
Asymmetric Synthesis of L-2-Aminobutyric Acid
L-2-Aminobutyric acid is synthesized via enzymatic resolution or chiral auxiliary methods. A prominent approach uses Schöllkopf bis-lactim ether chemistry to induce asymmetry:
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Formation of bis-lactim ether : React 2-bromobutyric acid with a chiral auxiliary (e.g., (S)-valinol).
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Alkylation : Introduce the amino group via nucleophilic substitution.
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Hydrolysis : Cleave the auxiliary under acidic conditions to yield L-2-aminobutyric acid.
Yield and Purity :
Boc Protection of the Amino Group
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system:
Reaction Protocol :
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Dissolve L-2-aminobutyric acid in dioxane/water (3:1).
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Add Boc₂O (1.1 equiv) and sodium bicarbonate (2.0 equiv).
Workup :
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Extract the product into ethyl acetate.
Salt Formation: Combining N-Cyclohexylcyclohexanamine and Boc-Protected Amino Acid
The final step involves proton transfer between the secondary amine and carboxylic acid to form the ionic complex.
Acid-Base Reaction in Non-Polar Solvents
Procedure :
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Dissolve equimolar amounts of N-cyclohexylcyclohexanamine and (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid in toluene.
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Reflux at 110°C for 2 hours to ensure complete deprotonation.
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Cool to 0°C to precipitate the salt.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes solubility |
| Temperature | 110°C | Ensures complete reaction |
| Molar Ratio (1:1) | 1.05:1 | Prevents excess amine |
Industrial-Scale Salt Formation
Continuous flow reactors enhance efficiency for large-scale production:
Comparative Analysis of Preparation Methods
The table below evaluates key methodologies for synthesizing N-cyclohexylcyclohexanamine;(2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid:
| Component | Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| N-Cyclohexylcyclohexanamine | Reductive Amination | 82 | 98 | High |
| N-Cyclohexylcyclohexanamine | Nitrocyclohexane Hydrogenation | 94 | 99 | Moderate |
| Boc-Amino Acid | Schöllkopf Bis-Lactim | 85 | 99 | Low |
| Salt Formation | Batch Acid-Base | 95 | 99.5 | High |
Hydrogenation of nitrocyclohexane offers superior yield and purity for the amine component but requires high-pressure equipment. The Schöllkopf method, while efficient, faces scalability challenges due to costly chiral auxiliaries.
Industrial Production and Optimization
Large-scale synthesis prioritizes cost-effectiveness and minimal waste:
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Catalyst Recycling : Ru/Al₂O₃ catalysts are reused for up to 10 cycles with <5% activity loss.
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Solvent Recovery : Toluene is distilled and reused, reducing environmental impact.
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Automated Systems : Continuous flow reactors ensure consistent product quality, with real-time monitoring of pH and temperature .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield simpler amino acid derivatives.
Substitution: This compound can participate in substitution reactions, particularly in peptide coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are frequently employed.
Major Products Formed
The major products formed from these reactions include various protected and unprotected amino acid derivatives, which are crucial intermediates in peptide synthesis .
Scientific Research Applications
Synthetic Routes
The synthesis of N-cyclohexylcyclohexanamine involves several key steps:
- Protection of Amino Groups : The amino groups in lysine derivatives are protected using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.
- Reaction with Dicyclohexylamine : The protected lysine is reacted with dicyclohexylamine to form the desired compound.
Reaction Conditions
Optimal reaction conditions include controlled temperatures and specific solvents to maximize yield and purity. Typical reagents used in the synthesis include:
- Dicyclohexylamine
- Protecting agents : Cbz and Boc groups
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and pharmaceuticals.
Biology
- Neuroprotective Effects : Research has indicated potential neuroprotective activities, making it a candidate for studying neurological disorders. For example, it may help mitigate oxidative stress in neuronal cells.
Medicine
- Pharmaceutical Development : It is utilized as a precursor in synthesizing drugs targeting neurological conditions. Studies have explored its efficacy in models of neurodegeneration.
Industry
- Chemical Production : The compound is involved in producing specialty chemicals and polymers, showcasing its versatility beyond academic research.
Case Study 1: Neuroprotection in Cell Models
A study evaluated the neuroprotective effects of N-cyclohexylcyclohexanamine on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential therapeutic role in neurodegenerative diseases.
Case Study 2: Synthesis of Novel Pharmaceuticals
Researchers successfully synthesized a series of compounds using N-cyclohexylcyclohexanamine as an intermediate. These compounds demonstrated promising activity against specific cancer cell lines, highlighting the compound's utility in drug discovery.
Table 1: Comparison of Reaction Conditions for Synthesis
| Reaction Step | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Protection of Amines | 0 - 5 | Diethyl ether | 85 |
| Reaction with Dicyclohexylamine | 25 - 30 | Toluene | 90 |
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Neuroprotection | Neuronal cell lines | Reduced oxidative stress-induced cell death |
| Drug Development | Cancer cell lines | Promising activity against specific cancer types |
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₂₃N (N-cyclohexylcyclohexanamine) + C₉H₁₆NO₄ (Boc-aminobutyric acid) = C₂₁H₃₉N₂O₄.
- Molecular Weight : ~400.55 g/mol (calculated).
- Solubility : Slightly soluble in water, with better solubility in organic solvents like DMF or DMSO .
- Applications : Primarily used as a chiral intermediate in peptide synthesis and pharmaceutical research .
- Storage : Recommended at -20°C for stability .
Table 1: Structural and Functional Comparison
Detailed Analysis
Structural Differences
- Protecting Groups: The target compound uses a single Boc group on the α-amino group, whereas analogs like the compound in incorporate both Boc and Z groups, enabling orthogonal protection strategies in peptide synthesis . The O-benzyl group in ’s compound modifies a serine side chain, introducing steric hindrance and hydrophobicity absent in the target compound .
Chirality :
Physicochemical Properties
- Solubility: The dicyclohexylammonium counterion in the target compound reduces water solubility compared to sodium or free acid forms (e.g., Boc-L-2-aminobutyric acid) . The Z-protected analog () shares similar solubility due to the bulky dicyclohexylammonium ion .
Thermal Stability :
- Boc-protected compounds generally exhibit higher thermal stability than Fmoc-protected analogs, though they require acidic conditions for deprotection .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a complex organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Molecular Formula: C₁₄H₁₈N₂O₆
Molecular Weight: 302.30 g/mol
CAS Number: 102185-42-2
Structure: The compound features both amine and carboxylic acid functional groups, which are crucial for its biological activity.
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its role as a protected lysine derivative in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions, facilitating the selective formation of peptide bonds. The isopropyl group enhances the compound's stability and solubility, making it easier to handle during synthesis. This compound may interact with specific molecular targets such as enzymes or receptors, leading to various biological responses including:
- Enzyme Inhibition: It may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation: The compound could modulate receptor functions, influencing signal transduction processes.
1. In Vitro Studies
In vitro studies have demonstrated that N-cyclohexylcyclohexanamine can influence protein-protein interactions and enzyme-substrate interactions. For example, it has been shown to enhance the stability of certain peptides during synthesis, which is critical for developing therapeutic agents.
2. Case Studies
Several case studies highlight the compound's potential:
- Peptide-Based Drug Development: Research indicates that derivatives of this compound can lead to the development of novel peptide-based drugs targeting specific diseases such as cancer and diabetes.
- Ergogenic Effects: Amino acid derivatives, including this compound, have been studied for their ergogenic effects on physical performance, influencing hormone secretion and muscle recovery after exercise .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, and how does its stereochemistry influence peptide assembly?
Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino group of (2S)-2-aminobutanoic acid via carbamate formation. The stereochemical integrity of the (2S)-configuration is critical for maintaining peptide backbone geometry during solid-phase synthesis. Use chiral HPLC (e.g., with a C18 column and 0.1% TFA in acetonitrile/water) to confirm enantiomeric purity (>98% ee) . For peptide assembly, the Boc group is selectively removed with TFA, enabling sequential coupling of residues while preserving cysteine thiols (e.g., using tert-butyl disulfide for protection) .
Q. Which analytical techniques are most reliable for characterizing N-cyclohexylcyclohexanamine in peptide conjugates?
Methodological Answer:
NMR Spectroscopy : Use - and -NMR to confirm the cyclohexylamine moiety’s integration ratios (e.g., 12 protons for two cyclohexyl groups at δ 1.0–2.5 ppm) .
Mass Spectrometry (MS) : High-resolution ESI-MS can detect the molecular ion peak (e.g., [M+H] at m/z 268.23 for CHNOS) and verify adduct formation with peptide chains .
X-ray Crystallography : Resolve crystal structures to validate steric interactions between the cyclohexyl groups and peptide side chains .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the coupling of N-cyclohexylcyclohexanamine to cysteine-rich peptides?
Methodological Answer: Regioselectivity issues arise due to steric hindrance from the cyclohexyl groups and competing disulfide bond formation. Strategies include:
- Temperature Modulation : Conduct couplings at 0–4°C to slow disulfide scrambling .
- Orthogonal Protection : Use tert-butylthio (S-tBu) or trityl (S-Trt) groups for cysteine residues to prevent premature oxidation .
- Kinetic Control : Employ excess HATU/DIPEA activation to favor amine coupling over thiol reactivity .
Q. What experimental designs mitigate contradictory data in Boc-deprotection efficiency for (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid under acidic conditions?
Methodological Answer: Reported discrepancies in deprotection yields (e.g., 85–95%) may stem from residual water or variable TFA concentrations. To standardize:
- Dry Conditions : Use anhydrous TFA with 2% triisopropylsilane (TIS) as a scavenger to minimize side reactions .
- Kinetic Monitoring : Track Boc removal via in situ FTIR (disappearance of the Boc carbonyl peak at ~1680 cm) .
- Comparative Studies : Validate results across multiple batches using LC-MS to quantify deprotected amine intermediates .
Q. How can researchers optimize the solubility of N-cyclohexylcyclohexanamine-peptide conjugates in aqueous buffers for biological assays?
Methodological Answer: The hydrophobic cyclohexyl groups often reduce solubility. Solutions include:
- Buffer Additives : Use 10–20% DMSO or β-cyclodextrin to enhance dispersion .
- PEGylation : Introduce polyethylene glycol (PEG) spacers during solid-phase synthesis to improve hydrophilicity .
- pH Adjustment : Dissolve conjugates in PBS (pH 7.4) with 0.01% Tween-20 to prevent aggregation .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the stability of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid in long-term peptide synthesis?
Methodological Answer: Discrepancies in stability (e.g., degradation after 24–72 hours) may arise from storage conditions or metal contamination. Recommendations:
- Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH to identify degradation products (e.g., hydrolysis to (2S)-2-aminobutanoic acid) .
- Metal Chelation : Add EDTA (1 mM) to buffers to sequester trace metals that catalyze Boc cleavage .
- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to extend shelf life .
Advanced Mechanistic Studies
Q. What strategies enable the study of N-cyclohexylcyclohexanamine’s role in modulating peptide-protein interactions via NMR or crystallography?
Methodological Answer:
Isotopic Labeling : Synthesize - or -labeled cyclohexylamine to track binding interfaces in HSQC NMR experiments .
Co-crystallization : Soak pre-formed peptide crystals with N-cyclohexylcyclohexanamine (10 mM in 20% PEG 3350) to resolve ligand-bound structures .
Molecular Dynamics (MD) Simulations : Model hydrophobic interactions between cyclohexyl groups and protein pockets using AMBER or CHARMM force fields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
